Tetragastrin, isoaspartic acid(3)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

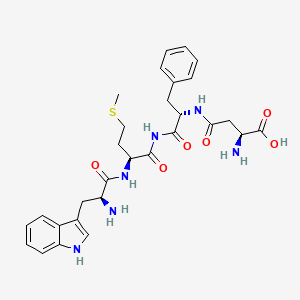

The compound “Tetragastrin, isoaspartic acid(3)-” is a complex organic molecule that contains multiple functional groups, including amino, indole, and phenyl groups. This compound is likely to be a peptide or a peptide-like molecule due to the presence of multiple amide bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification steps. The following is a general outline of the synthetic route:

Protection of Amino Groups: The amino groups are protected using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted reactions.

Coupling Reactions: The protected amino acids or peptide fragments are coupled using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves automated peptide synthesizers, which can perform the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The indole group can undergo oxidation to form various oxidized products.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The amino groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group can lead to the formation of indole-3-carboxaldehyde.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Tetragastrin consists of a sequence of four amino acids: L-tryptophan, L-methionine, L-aspartic acid, and L-phenylalaninamide. The presence of isoaspartic acid introduces unique structural features that can influence the peptide's stability and reactivity. Isoaspartic acid is formed through the isomerization of aspartic acid, a process that can occur under physiological conditions. This modification can have profound effects on protein function and stability, making it a critical area of study in protein chemistry .

Therapeutic Applications

-

Protein Repair Mechanism :

- Research indicates that the isoaspartyl form of tetragastrin ([iso-Asp3]tetragastrin) serves as a substrate for specific methyltransferases involved in cellular repair mechanisms. These enzymes recognize altered aspartyl residues and facilitate their conversion back to normal forms through a series of enzymatic reactions. This process highlights the potential for using tetragastrin as a model in studies aimed at understanding protein repair pathways .

-

Role in Drug Development :

- Tetragastrin and its derivatives are being explored for their roles in drug development, particularly in targeting gastrointestinal disorders. The peptide's ability to stimulate gastric acid secretion positions it as a candidate for therapeutic interventions in conditions such as gastric ulcers or dyspepsia .

- Cancer Research :

Case Study 1: Isoaspartate Detection

A study utilized electron transfer dissociation mass spectrometry to detect low levels of isoaspartate in peptides derived from beta-amyloid and cytochrome c. The findings indicated that isoaspartate could be present at concentrations as low as 0.5%, suggesting that tetragastrin derivatives could be important in detecting post-translational modifications in proteins associated with neurodegenerative diseases .

Case Study 2: Enzymatic Methylation

In vitro experiments demonstrated that [iso-Asp3]tetragastrin can undergo enzymatic methylation by erythrocyte protein carboxyl methyltransferases. The study revealed that this methylation process could potentially restore the function of proteins altered by isomerization, providing insights into therapeutic strategies for diseases characterized by protein misfolding or aggregation .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Repair | Utilization of isoaspartyl residues for cellular repair mechanisms | Isoaspartyl form serves as substrate for methyltransferases |

| Drug Development | Potential therapeutic uses in gastrointestinal disorders | Stimulates gastric acid secretion; candidate for ulcer treatment |

| Cancer Research | Investigation into effects on therapeutic proteins | Isoaspartate presence may influence drug efficacy |

| Detection Techniques | Mass spectrometry methods for identifying isoaspartate | Detected at low concentrations in neurodegenerative disease models |

Wirkmechanismus

The mechanism of action of this compound would depend on its specific biological target. Generally, peptide-like molecules interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The molecular targets and pathways involved would vary based on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-amino-3-(1H-indol-3-yl)propanoyl: A simpler indole-containing amino acid.

(2S)-2-amino-4-methylsulfanylbutanoyl: An amino acid with a sulfur-containing side chain.

(2S)-1-oxo-3-phenylpropan-2-yl: A phenylalanine derivative.

Uniqueness

The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and chiral centers. This complexity allows for a wide range of interactions and applications, making it a valuable molecule in various fields of research and industry.

Eigenschaften

CAS-Nummer |

82392-97-0 |

|---|---|

Molekularformel |

C29H36N6O6S |

Molekulargewicht |

596.7 g/mol |

IUPAC-Name |

(2S)-2-amino-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H36N6O6S/c1-42-12-11-23(34-26(37)20(30)14-18-16-32-22-10-6-5-9-19(18)22)27(38)35-28(39)24(13-17-7-3-2-4-8-17)33-25(36)15-21(31)29(40)41/h2-10,16,20-21,23-24,32H,11-15,30-31H2,1H3,(H,33,36)(H,34,37)(H,40,41)(H,35,38,39)/t20-,21-,23-,24-/m0/s1 |

InChI-Schlüssel |

HLNYLHRUTHHJJV-BIHRQFPBSA-N |

SMILES |

CSCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Isomerische SMILES |

CSCC[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Kanonische SMILES |

CSCCC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-iso-Asp-tetragastrin tetragastrin, iso-Asp(3)- tetragastrin, isoaspartic acid(3)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.